N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-acetyl-2-chloroindol-3-yl)-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClIN2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)13)15-10(18)6-14/h2-5H,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVHBAECLCIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro and acetyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while acetylation can be performed using acetic anhydride.
Iodoacetamide Addition: The final step involves the introduction of the iodoacetamide group. This can be done by reacting the intermediate compound with iodoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Amide or thioamide derivatives.
Scientific Research Applications
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The iodoacetamide group is known to react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent modulation of protein function. This mechanism is particularly relevant in the context of its potential anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Table 1: Structural and Molecular Comparisons
Key Observations :
- Iodo vs. Chloro Acetamide : The iodine atom in the target compound increases molecular mass by ~160 g/mol compared to its chloro analog (C₁₀H₉ClN₂O) . This substitution enhances electrophilicity, making the compound more reactive toward nucleophiles like cysteine thiols .
- Indole Core Modifications: The 1-acetyl group in the target compound contrasts with the 1-phenylethyl group in , influencing solubility and steric bulk.
Key Observations :
Physical Properties and Crystallography
- Crystal Packing : The orthorhombic crystal system (P2₁2₁2₁) observed in for (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide highlights how bulky substituents (e.g., phenylethyl) influence molecular packing. The target compound’s acetyl and iodo groups may similarly affect crystallinity.
Biological Activity
N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀ClIN₂O, with a molecular weight of approximately 360.57 g/mol. The compound features an indole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Target Enzymes and Pathways
Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. Notably, it has been studied for its potential inhibitory effects on acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft .
Biological Activity
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, a study assessed its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. The compound demonstrated significant antiproliferative activity, with IC₅₀ values indicating effective inhibition of cell growth .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.3 | Induction of apoptosis |
| HCT116 | 12.7 | Inhibition of topoisomerase I |
Enzyme Inhibition Studies
In addition to its anticancer properties, the compound has shown potential as an enzyme inhibitor. Specifically, it has been linked to the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage in cancer cells, promoting cell death .
Case Studies
Study 1: Antiproliferative Effects
In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including this compound. They tested these compounds against various cancer cell lines and found that the indole derivative exhibited superior antiproliferative effects compared to other synthesized compounds .
Study 2: Mechanistic Insights
A mechanistic study involving molecular docking simulations revealed that this compound binds effectively to the active site of topoisomerase I. The binding affinity was quantified using free energy calculations, supporting the hypothesis that this compound could serve as a lead candidate for developing new anticancer agents targeting this enzyme .
Q & A
Basic Synthesis and Characterization
Q: What are the key considerations for synthesizing N-(1-acetyl-2-chloro-1H-indol-3-yl)-2-iodoacetamide, and how is its purity validated? A:
- Synthesis : A multi-step approach is typically required. For example, iodination of the acetamide group can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, as demonstrated in analogous iodoacetamide syntheses .
- Characterization : Nuclear Magnetic Resonance (¹H/¹³C-NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) are critical for structural confirmation. For instance, indole derivatives with chloro and acetamide groups were validated via ¹H-NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS data matching calculated molecular weights .
Stability Under Physiological Conditions
Q: How does the stability of this compound vary under different pH and temperature conditions? A:
- pH Sensitivity : The acetyl and iodoacetamide groups may hydrolyze under acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies on similar indole-acetamide derivatives showed <10% degradation at pH 7.4 over 24 hours .
- Thermal Stability : Thermal gravimetric analysis (TGA) of related compounds revealed decomposition temperatures >150°C, suggesting stability at room temperature .
Advanced Research: Biological Activity Mechanisms
Q: What methodologies are used to investigate the anticancer potential of this compound? A:
- In Vitro Assays : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) are standard. Similar indole derivatives exhibited IC₅₀ values of 5–20 µM, attributed to apoptosis induction via Bcl-2 protein inhibition .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays can quantify interactions with targets like Bcl-2/Mcl-1, with dissociation constants (Kd) in the nM range reported for analogous compounds .
Computational Modeling for Target Interaction
Q: How can molecular docking predict the binding affinity of this compound to therapeutic targets? A:
- Software Tools : AutoDock Vina or Schrödinger Suite can model interactions. For example, indole derivatives with acetyl groups showed hydrogen bonding with Bcl-2’s BH3 domain (binding energy: −8.5 to −10.2 kcal/mol) .
- Validation : Compare docking results with experimental IC₅₀ values to refine force field parameters .
Data Contradiction Analysis in Biological Studies
Q: How should researchers address discrepancies in reported biological activities of structurally similar compounds? A:
- Source Identification : Compare experimental conditions (e.g., cell line specificity, assay protocols). For example, a 4-chloroindole derivative showed 10x higher activity in MCF-7 vs. HEK293 cells due to differential protein expression .
- Structural Tweaks : Minor substituent changes (e.g., chloro vs. fluoro groups) can drastically alter hydrophobicity and membrane permeability, explaining activity variations .
Optimization Strategies for Enhanced Efficacy
Q: What structural modifications are proposed to improve this compound’s pharmacokinetic profile? A:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro) at the indole 5-position enhanced metabolic stability in liver microsome assays .
- Prodrug Design : Masking the iodoacetamide group as a thioester improved solubility (logP reduction from 3.2 to 1.8) and reduced off-target reactivity .
Analytical Challenges in Purity Assessment
Q: What advanced techniques resolve impurities in the final product? A:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) can separate byproducts. For example, a 40% ethyl acetate/hexane flash chromatography step achieved >95% purity in analogous syntheses .
- Mass Spectrometry Imaging (MSI) : Localizes impurities at the molecular level, critical for batch consistency .
Handling and Storage Recommendations
Q: What precautions ensure the compound’s integrity during storage? A:
- Storage Conditions : Argon-atmosphere vials at −20°C prevent iodine loss via photodegradation. Similar halogenated acetamides showed <2% decomposition over 6 months under these conditions .
- Solubility : DMSO is preferred for stock solutions (50 mM), with freeze-thaw cycles limited to ≤3 to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
